1,1,1-Trifluoro-3-(quinolin-2-yl)propan-2-one
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Overview
Description
1,1,1-Trifluoro-3-(quinolin-2-yl)propan-2-one is an organic compound with the molecular formula C12H8F3NO and a molecular weight of 239.19 g/mol . It is characterized by the presence of a trifluoromethyl group and a quinoline moiety, making it a compound of interest in various chemical and pharmaceutical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-3-(quinolin-2-yl)propan-2-one typically involves the reaction of quinoline derivatives with trifluoroacetylating agents under controlled conditions. One common method includes the use of trifluoroacetic anhydride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-3-(quinolin-2-yl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can yield quinoline-2-ylpropan-2-ol derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Quinoline-2-carboxylic acid derivatives.
Reduction: Quinoline-2-ylpropan-2-ol derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
1,1,1-Trifluoro-3-(quinolin-2-yl)propan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-3-(quinolin-2-yl)propan-2-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its quinoline moiety. The trifluoromethyl group may enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .
Comparison with Similar Compounds
Similar Compounds
- 1,1,1-Trifluoro-3-methylbutan-2-one
- 1,1,1-Trifluoro-2-butanone
- 1,1,1-Trifluoro-3-phenyl-2-propanone
Uniqueness
1,1,1-Trifluoro-3-(quinolin-2-yl)propan-2-one is unique due to the presence of both a trifluoromethyl group and a quinoline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
1,1,1-trifluoro-3-quinolin-2-ylpropan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO/c13-12(14,15)11(17)7-9-6-5-8-3-1-2-4-10(8)16-9/h1-6H,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPPHTPGIQXDGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)CC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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